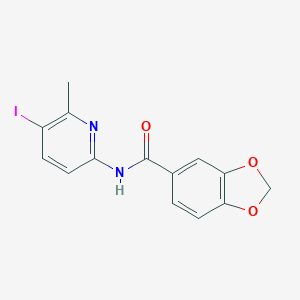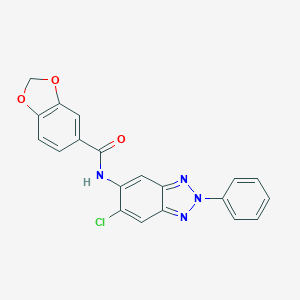![molecular formula C19H23N3O4S B244662 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B244662.png)
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPSP belongs to the class of piperazine derivatives and has been studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide is not fully understood, but it is believed to act on multiple targets in the body. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to inhibit the activity of several enzymes involved in cancer progression, including matrix metalloproteinases and cyclooxygenase-2. In addition, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to modulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit the activation of nuclear factor kappa B, a transcription factor involved in inflammation. N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been shown to have low toxicity in animal studies. However, one limitation of using N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide in laboratory experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide. One area of interest is the development of more efficient synthesis methods for N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide that can be scaled up for commercial production. In addition, further studies are needed to fully elucidate the mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide and its potential therapeutic applications in various fields of medicine. Finally, the development of more soluble forms of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide could lead to its use in clinical trials and eventual approval as a therapeutic agent.
Synthesemethoden
The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide involves the reaction of 4-(methylsulfonyl)-1-piperazine with 4-bromoaniline, followed by the reaction with 2-phenoxyacetyl chloride. The resulting product is purified by recrystallization to obtain N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide in a high yield.
Wissenschaftliche Forschungsanwendungen
N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. In cancer research, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis. In addition, N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C19H23N3O4S |
|---|---|
Molekulargewicht |
389.5 g/mol |
IUPAC-Name |
N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H23N3O4S/c1-27(24,25)22-13-11-21(12-14-22)17-9-7-16(8-10-17)20-19(23)15-26-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3,(H,20,23) |
InChI-Schlüssel |
SXHICPYFWUNBQM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244586.png)
![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
![N-[4-(propanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244588.png)
![N-[4-(diethylamino)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B244592.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)
![N-[4-(4-methylpiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244595.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244596.png)


![N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244600.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244601.png)
![N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)